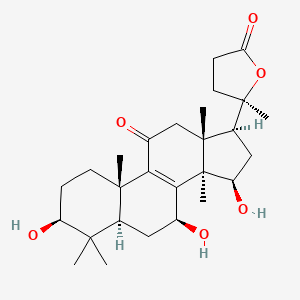![molecular formula C9H9N3O3 B14864717 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid](/img/structure/B14864717.png)
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid is a heterocyclic compound that contains an oxadiazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid typically involves the formation of the oxadiazole ring followed by the introduction of the amino and propionic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can produce amino-substituted derivatives.
Scientific Research Applications
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substitution patterns.
Benzothiadiazole derivatives: These compounds have a similar fused ring structure but contain sulfur instead of oxygen.
Uniqueness
2-Amino-3-benzo[1,2,5]oxadiazol-5-yl-propionic acid is unique due to its specific substitution pattern and the presence of both amino and propionic acid groups. This combination of functional groups provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-amino-3-(2,1,3-benzoxadiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c10-6(9(13)14)3-5-1-2-7-8(4-5)12-15-11-7/h1-2,4,6H,3,10H2,(H,13,14) |
InChI Key |
CWZZDZMICHPWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C=C1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-Bromophenyl)-5-azaspiro[2.4]heptane](/img/structure/B14864645.png)











![2-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14864736.png)
